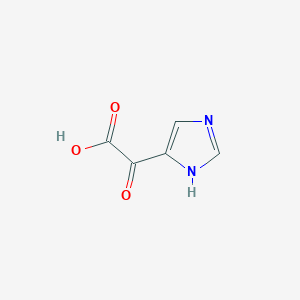
1H-imidazol-4-yl(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazol-4-yl(oxo)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(oxo)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-imidazol-4-yl(oxo)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-imidazol-4-yl(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the development of catalysts, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-imidazol-4-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparison with Similar Compounds
Imidazole-4-acetic acid: Similar in structure but with different functional groups.
Imidazole-4-carboxylic acid: Another derivative with a carboxyl group instead of an oxo group.
Imidazole-4-aldehyde: Contains an aldehyde group, leading to different reactivity and applications
Uniqueness: 1H-imidazol-4-yl(oxo)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
295345-28-7 |
|---|---|
Molecular Formula |
C5H4N2O3 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2H,(H,6,7)(H,9,10) |
InChI Key |
RPVXUSIQSQEAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)




![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

